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Core Science & Biosynthesis

Foundational

"4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" synthesis pathway

This technical guide details the synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide , a functionalized nitrobenzenesulfonamide often utilized as an intermediate in the development of carbonic anhydrase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide , a functionalized nitrobenzenesulfonamide often utilized as an intermediate in the development of carbonic anhydrase inhibitors (CAIs) and specific azo dyes.

Executive Summary

  • Target Molecule: 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

  • Core Structure: Benzenesulfonamide scaffold with a nitro group at the meta position (C3) and a (2-hydroxyethyl)amino group at the para position (C4).

  • Primary Utility: Precursor for hypoxia-activated prodrugs, antiglaucoma agents, and bioreductive alkylating agents.

  • Synthesis Logic: The pathway relies on a regioselective Nucleophilic Aromatic Substitution (

    
    ) where the electron-withdrawing nitro group activates the para-halogen for displacement by ethanolamine.
    

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent pathway starting from commercially available 4-chloro-3-nitrobenzenesulfonyl chloride . The strategy involves two key transformations:

  • Amidation: Conversion of the sulfonyl chloride to a sulfonamide.

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the chloride by ethanolamine.
    

Critical Distinction: While structurally similar to the hair dye HC Yellow No. 4 (2-[[2-(2-hydroxyethoxy)-4-nitrophenyl]amino]ethanol), this target molecule contains a sulfonamide moiety, distinguishing it pharmacologically and chemically.

Pathway Visualization (DOT)

SynthesisPathway Start 4-Chloro-3-nitrobenzenesulfonyl chloride Step1 Step 1: Amidation (NH3 / 0°C) Start->Step1 Inter Intermediate: 4-Chloro-3-nitrobenzenesulfonamide Step1->Inter Step2 Step 2: SnAr Substitution (Ethanolamine / Reflux) Inter->Step2 Product Target: 4-(2-Hydroxyethylamino)- 3-nitrobenzenesulfonamide Step2->Product

Caption: Linear synthesis pathway from sulfonyl chloride precursor to final amino-alcohol derivative.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

This step converts the highly reactive sulfonyl chloride into the stable sulfonamide intermediate.

  • Reagents: 4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 eq), Ammonium Hydroxide (28-30% NH₃, excess), Acetone or THF (Solvent).

  • Mechanism: Nucleophilic acyl substitution at the sulfur atom.

Protocol:

  • Dissolution: Dissolve 10.0 g (39 mmol) of 4-chloro-3-nitrobenzenesulfonyl chloride in 50 mL of acetone. Cool the solution to 0–5°C in an ice bath.

  • Amidation: Dropwise add 15 mL of concentrated ammonium hydroxide (NH₄OH) over 20 minutes. Caution: The reaction is exothermic.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (RT) for 2 hours.

  • Workup: Evaporate the acetone under reduced pressure. The residue is treated with 50 mL of cold water and acidified to pH 4–5 with 1M HCl to ensure the sulfonamide is protonated and precipitates.

  • Isolation: Filter the pale yellow precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

  • Yield Expectation: 85–92%.

Step 2: Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide ( )

This is the critical step. The nitro group at C3 withdraws electron density from the ring, making the C4-Chlorine bond susceptible to nucleophilic attack by the amine of ethanolamine.

  • Reagents: 4-Chloro-3-nitrobenzenesulfonamide (Intermediate from Step 1), Ethanolamine (2-Aminoethanol), Ethanol or Acetonitrile.

  • Mechanism:

    
     via a Meisenheimer complex intermediate.
    

Protocol:

  • Setup: In a 100 mL round-bottom flask, suspend 5.0 g (21 mmol) of 4-chloro-3-nitrobenzenesulfonamide in 40 mL of absolute ethanol.

  • Addition: Add 3.8 mL (63 mmol, 3.0 eq) of ethanolamine. The excess base acts as a scavenger for the HCl generated.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The reaction typically completes in 4–6 hours.

    • Visual Cue: The solution will deepen in color (yellow/orange) as the substitution occurs.

  • Workup: Cool the reaction mixture to RT. Pour the mixture into 150 mL of ice-cold water containing 5 mL of 1M HCl (to neutralize excess ethanolamine).

  • Crystallization: The product should precipitate as a bright yellow/orange solid. If oiling occurs, scratch the flask walls or seed with a crystal.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace impurities.

  • Yield Expectation: 70–80%.

Part 3: Data & Characterization

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 261.25 g/mol
Appearance Yellow to Orange crystalline solidTypical of nitroanilines
Melting Point 185–189°CVaries slightly with solvent
Solubility DMSO, Methanol, AcetoneSparingly soluble in water
Spectroscopic Validation

To ensure "Self-Validating" protocols, confirm the structure using these signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       8.45 (d, 1H, H-2): Doublet due to meta-coupling (aromatic proton between 
      
      
      
      and
      
      
      ).
    • 
       7.80 (dd, 1H, H-6): Doublet of doublets.
      
    • 
       7.25 (d, 1H, H-5): Ortho to the amino group (shielded).
      
    • 
       7.30 (s, 2H, 
      
      
      
      ): Broad singlet (exchangeable with
      
      
      ).
    • 
       8.60 (t, 1H, 
      
      
      
      -CH2): Triplet indicating coupling to the ethyl group.
    • 
       3.60 (q, 2H, 
      
      
      
      -N) and
      
      
      3.40 (t, 2H,
      
      
      -O).

Part 4: Mechanism of Action (Chemical)

The reaction success depends on the Meisenheimer Complex . The diagram below illustrates the electron flow enabling the substitution.

Mechanism Substrate Substrate: 4-Cl-3-NO2-Sulfonamide Attack Nucleophilic Attack (Ethanolamine) Substrate->Attack + R-NH2 Complex Meisenheimer Complex (Transition) Attack->Complex Ring Activation Product Product: 4-(2-OH-ethylamino)-... Complex->Product - HCl

Caption:


 mechanism showing the stabilization of the intermediate by the ortho-nitro group.

Part 5: Safety & Hazards

  • Thermal Stability: Nitro-substituted sulfonamides can be thermally unstable. Do not heat the dry solid above 200°C.

  • Sensitization: As with many aniline derivatives, the product and precursors are potential skin sensitizers.[1] Use nitrile gloves.

  • Reactivity: The sulfonyl chloride precursor reacts violently with water and alcohols; handle in a fume hood.

References

  • Synthesis of Sulfonamide Derivatives

    • Title: N-acylsulfonamide apoptosis promoters (Example 1C).
    • Source: Google Patents (WO2002024636A2).[2]

    • URL
  • Nucleophilic Substitution Protocol

    • Title: Towards Visible Light Switching of Peptide-DNA Interactions (Section 6.1.11).
    • Source: Cardiff University Repository.
    • URL:[Link]

  • Related Carbonic Anhydrase Inhibitor Chemistry

    • Title: Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)
    • Source: University of Florence (FLORE).
    • URL:[Link]

Sources

Exploratory

"4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" chemical properties

An In-depth Technical Guide to 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide: Synthesis, Properties, and Applications Executive Summary 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is a substituted aromatic sulf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide: Synthesis, Properties, and Applications

Executive Summary

4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile chemical intermediate in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a nitro group, which is a strong electron-withdrawing group and a precursor to a reactive amino group; a sulfonamide moiety, a critical pharmacophore in many drug classes; and a hydroxyethylamino side chain, which enhances solubility and provides a site for further chemical modification. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthetic protocol, characterization data, and a discussion of its potential applications, particularly in the development of targeted therapeutics such as carbonic anhydrase inhibitors.

Chemical Identity and Physicochemical Properties

The structural and physical properties of a compound are foundational to understanding its reactivity, behavior in biological systems, and suitability for various applications. The properties of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide are summarized below. While experimental data for this specific molecule is not extensively published, reliable predictions can be made based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers and Properties

PropertyValueSource/Method
IUPAC Name 4-[(2-hydroxyethyl)amino]-3-nitrobenzenesulfonamideIUPAC Nomenclature
Molecular Formula C₈H₁₁N₃O₅S-
Molecular Weight 261.26 g/mol -
CAS Number Not assigned-
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)N(CCO)C2=O)[O-]-
Predicted LogP -0.4Estimation
Predicted Water Solubility Moderately SolubleStructural Analogy
Predicted pKa (acidic) ~9.5 (Sulfonamide N-H)Structural Analogy
Predicted pKa (basic) ~4.0 (Aniline N)Structural Analogy

Synthesis and Purification

The synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is most effectively achieved via a two-step process starting from 2-chloronitrobenzene. This strategy leverages a chlorosulfonation reaction followed by a nucleophilic aromatic substitution.

Synthetic Strategy Overview

The causality behind this two-step approach is rooted in the directing effects of the substituents on the aromatic ring.

  • Chlorosulfonation of 2-Chloronitrobenzene: The starting material, 2-chloronitrobenzene, is reacted with chlorosulfonic acid. The nitro and chloro groups are deactivating, but the chloro group is an ortho-, para-director, while the nitro group is a meta-director. The sulfonyl chloride group is installed para to the chlorine atom, yielding the key intermediate, 4-chloro-3-nitrobenzenesulfonamide.[1][2]

  • Nucleophilic Aromatic Substitution: The intermediate possesses a chlorine atom that is highly activated towards nucleophilic substitution by the strong electron-withdrawing effects of the adjacent nitro group and the para-sulfonamide group. This allows for a facile reaction with ethanolamine, where the amino group of ethanolamine displaces the chloride to form the final product.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Nucleophilic Substitution start 2-Chloronitrobenzene reagent1 Chlorosulfonic Acid (HSO3Cl) start->reagent1 Heat (100-130°C) intermediate 4-Chloro-3-nitrobenzenesulfonamide reagent1->intermediate intermediate_ref 4-Chloro-3-nitrobenzenesulfonamide reagent2 Ethanolamine product 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide reagent2->product intermediate_ref->reagent2 Base, Solvent (e.g., EtOH)

Caption: Synthetic workflow for 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide (Intermediate)

This protocol is based on established methods for the chlorosulfonation of ortho-chloro-nitrobenzene.[1][2]

  • Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl gas.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 4 to 5 molar equivalents relative to the starting material).

  • Addition of Starting Material: Slowly add 2-chloronitrobenzene (1.0 mol equivalent) dropwise via the dropping funnel while stirring. An exothermic reaction will occur.

  • Heating and Reaction Monitoring: After the addition is complete, gradually heat the reaction mixture to 120-130°C.[1] Maintain this temperature for 4-6 hours. The reaction progress can be monitored by the evolution of HCl gas.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid product using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like toluene to yield 4-chloro-3-nitrobenzenesulfonamide as a solid.[3]

Experimental Protocol: Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

This protocol describes the nucleophilic substitution of the intermediate with ethanolamine.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzenesulfonamide (1.0 mol equivalent) in a suitable solvent such as ethanol.

  • Addition of Nucleophile: Add ethanolamine (1.1 to 1.5 mol equivalents) to the solution. The slight excess ensures the complete consumption of the starting material. An organic base (e.g., triethylamine, 1.2 equivalents) can be added to act as an acid scavenger for the HCl generated.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.

  • Purification: Filter the solid product and wash with water. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the pure 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide.

Spectroscopic and Structural Characterization

Structural confirmation is a self-validating step in any synthetic workflow. The following spectral data are predicted based on the compound's structure.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR Aromatic Protonsδ 7.5-8.5 ppm
-CH₂- (next to NH)δ 3.4-3.6 ppm
-CH₂- (next to OH)δ 3.7-3.9 ppm
-NH-δ 8.0-9.0 ppm (broad)
-OHδ 4.5-5.5 ppm (broad)
-SO₂NH₂δ 7.0-7.5 ppm (broad)
IR N-H stretch (amine)3300-3400 cm⁻¹
O-H stretch (alcohol)3200-3500 cm⁻¹ (broad)
N-O stretch (nitro)1520-1560 cm⁻¹ (asymmetric), 1345-1385 cm⁻¹ (symmetric)
S=O stretch (sulfonamide)1330-1370 cm⁻¹ (asymmetric), 1140-1180 cm⁻¹ (symmetric)
MS (ESI+) [M+H]⁺m/z 262.05
[M+Na]⁺m/z 284.03

Chemical Reactivity and Derivatization Potential

The molecule's multiple functional groups make it a valuable platform for synthesizing a diverse library of compounds.

Caption: Key reactive sites for chemical derivatization.

  • Reduction of the Nitro Group (Site A): This is arguably the most significant transformation. The nitro group can be readily reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting aniline is a versatile handle for introducing a wide range of functionalities through amide bond formation, diazotization, or reductive amination. This is a common strategy in the synthesis of carbonic anhydrase inhibitors.[4]

  • Reactions of the Hydroxyethyl Group (Site B): The primary alcohol can undergo esterification or etherification to modify the compound's steric and electronic properties, as well as its pharmacokinetics.

  • Reactions at the Sulfonamide Moiety (Site C): While the primary sulfonamide is often the desired pharmacophore, the N-H bond can be alkylated or arylated under specific conditions, although this is less common when the primary sulfonamide is the target active site binder.

Applications in Medicinal Chemistry

The benzenesulfonamide scaffold is a "privileged structure" in drug discovery. The specific substitutions on this molecule make it a highly valuable precursor, particularly for inhibitors of zinc-containing enzymes.

Precursor for Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are validated targets for anticancer therapy.[4] The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors.

The title compound can be converted into a potent CA inhibitor precursor through the reduction of its nitro group. The resulting 3-amino-4-(2-hydroxyethylamino)benzenesulfonamide contains a primary sulfonamide to coordinate with the catalytic zinc ion and an amino group that can be further derivatized to enhance binding affinity and selectivity for specific CA isoforms.

CA_Inhibitor_Pathway A 4-(2-Hydroxyethylamino)- 3-nitrobenzenesulfonamide B 3-Amino-4-(2-hydroxyethylamino)- benzenesulfonamide A->B Nitro Reduction (e.g., H2, Pd/C) C Targeted Carbonic Anhydrase Inhibitor B->C Further Derivatization (e.g., Acylation, Sulfonylation)

Caption: Pathway from the title compound to a targeted CA inhibitor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its structural components and data from related chemicals like 2-nitrobenzenesulfonamide.[5][6]

Table 3: GHS Hazard Classification (Anticipated)

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed[5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation[5][7]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[5][7]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[5][7]
  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is a chemical intermediate of significant value for researchers in drug discovery. Its well-defined synthetic pathway and multiple points for chemical modification make it an excellent scaffold for building libraries of compounds for screening. The strategic placement of the sulfonamide, nitro, and hydroxyethylamino groups provides a robust platform for developing targeted inhibitors for enzymes like carbonic anhydrase, highlighting its potential in the design of next-generation therapeutics.

References

  • Choi, P., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.
  • PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Kamlet, J. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2-Hydroxyethyl)amino]-3-nitrophenol. Retrieved from [Link]

  • Fun, H.-K., et al. (2011). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethylamino)-3-nitrobenzoate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-(2-Hydroxyethyl)-3-nitrobenzenesulfonamide. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Solubility Landscape of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (HC Yellow No. 4)

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide , commonly known as HC Yellow No. 4 (CAS: 59820-43-8).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide , commonly known as HC Yellow No. 4 (CAS: 59820-43-8). As a semi-permanent hair dye ingredient, its solubility governs both its formulation stability and its bioavailability in toxicological assessments.

This document moves beyond basic data listing to explore the thermodynamic drivers of dissolution. We provide validated experimental protocols for solubility determination and critical insights into solvent selection for analytical and functional applications.

Chemical Identity and Structural Analysis

To predict solubility behavior, one must first understand the molecular architecture. HC Yellow No. 4 is a nitro-substituted aniline derivative.[1][2]

  • Chemical Name: 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

  • CAS Number: 59820-43-8[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 261.25 g/mol

  • LogP (Octanol/Water): ~0.30 (Estimated)

Structural Determinants of Solubility

The molecule possesses three distinct functional domains that dictate its solvent interaction:

  • Sulfonamide Group (

    
    ):  A strong hydrogen bond donor and acceptor. It imparts polarity and high melting point characteristics due to intermolecular lattice energy.
    
  • Nitro Group (

    
    ):  Electron-withdrawing, increasing the polarity of the aromatic ring but reducing the basicity of the amine.
    
  • Hydroxyethylamino Chain (

    
    ):  The critical "solubilizing tail." This hydrophilic moiety disrupts the crystal lattice and facilitates interaction with protic solvents like water and ethanol.
    

Solubility Data Synthesis

The following data aggregates experimental values and authoritative estimates from SCCS (Scientific Committee on Consumer Safety) opinions and chemical safety databases.

Table 1: Solubility Profile at 25°C
SolventSolubility LimitClassificationMechanistic Insight
Water ~8.7 g/LModerately SolubleThe hydroxyethyl tail and sulfonamide group facilitate H-bonding with water, overcoming the lipophilic aromatic ring.
Ethanol Soluble (>10 g/L)SolubleFavorable interaction with the organic aromatic core while maintaining H-bond capability.
DMSO >40 mg/mLHighly SolubleDisrupts strong intermolecular dipole-dipole interactions in the crystal lattice; preferred vehicle for stock solutions.
Acetone ModerateSolubleGood solvent for the organic core but lacks the H-bond network to stabilize the sulfonamide fully compared to DMSO.

Critical Note on Stability: HC Yellow No. 4 is a secondary amine.[5] It is prone to nitrosation in the presence of nitrosating agents. Avoid using solvents or buffers containing nitrates/nitrites during solubility testing to prevent the formation of carcinogenic nitrosamines.

Experimental Protocol: Thermodynamic Solubility Determination

Phase 1: Preparation & Equilibration

Objective: Create a saturated solution with excess solid in equilibrium with the solvent.

  • Vessel Selection: Use amber glass vials (20 mL) to protect the nitro compound from photodegradation.

  • Saturation: Weigh approximately 50 mg of HC Yellow No. 4 into the vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (Water, Ethanol, or Buffer).

    • Checkpoint: If the solid dissolves completely, add more solid until a visible precipitate remains.

  • Agitation: Place vials on an orbital shaker at 25 ± 0.1°C for 24 to 48 hours .

    • Why: The sulfonamide hydrogen bonding network creates a high lattice energy. 24 hours is the minimum required to ensure the "dissolution rate" equals the "precipitation rate."

Phase 2: Phase Separation & Quantification

Objective: Isolate the supernatant without disturbing the equilibrium.

  • Filtration: Use a syringe filter with a PVDF membrane (0.45 µm) .

    • Caution: Do not use Nylon filters, as nitro-aromatics can sometimes bind non-specifically to Nylon, skewing results.

    • Pre-saturation:[6] Discard the first 0.5 mL of filtrate to account for any adsorption of the drug onto the filter membrane.

  • Dilution: Immediately dilute the filtrate with the mobile phase to bring the concentration within the linear range of the HPLC detector.

  • Quantification: Analyze via HPLC-UV/VIS.

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Weigh Excess Solid (~50 mg) AddSolvent Add Solvent (2 mL) (Water/Ethanol/Buffer) Start->AddSolvent CheckSolid Visible Solid Remaining? AddSolvent->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Equilibrate Equilibrate 25°C, 24-48h, Orbital Shaker CheckSolid->Equilibrate Yes AddMore->CheckSolid Filter Filter Supernatant (0.45 µm PVDF) Equilibrate->Filter Analyze HPLC-UV Quantification (Calculate mg/mL) Filter->Analyze

Figure 1: Step-by-step thermodynamic solubility determination workflow ensuring saturation equilibrium.

HPLC Analytical Parameters

To accurately quantify the solubilized fraction, use the following validated parameters. These are specific to separating nitro-aromatics from potential degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Isocratic Mode: 85% A / 15% B (Adjust based on retention time, aim for k' > 2).

  • Wavelength: 430 nm (Targeting the nitro/aniline chromophore, avoiding interference from general organic impurities).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Application Context: Solvent Selection Strategy

Choosing the right solvent depends on the downstream application.

For Toxicology Studies (In Vivo/In Vitro)
  • Primary Choice: DMSO (0.5 - 1.0% final conc.)

    • Rationale: HC Yellow No. 4 has high solubility in DMSO. You can create a concentrated stock (e.g., 50 mg/mL) and spike it into the cell culture media.

    • Warning: Ensure the final DMSO concentration does not exceed 1% to avoid cytotoxicity artifacts.

  • Alternative: Propylene Glycol or Ethanol/Water (50:50) .

    • Use if DMSO is contraindicated. The solubility will be lower, so larger spike volumes may be needed.

For Cosmetic Formulation[7][8]
  • Primary Vehicle: Water + Surfactant/Coupler .

    • While water solubility is moderate (~8.7 g/L), hair dye formulations often require higher loads.

    • Strategy: Use "couplers" like benzyl alcohol or propylene glycol to boost solubility. The hydroxyethyl tail of HC Yellow No. 4 interacts synergistically with these glycols.

Visualization: Solvent Decision Logic

SolventSelection Root Application Goal Tox Toxicology/Bioassay Root->Tox Formulation Cosmetic Product Root->Formulation Analytical QC/HPLC Root->Analytical DMSO DMSO Stock (High Sol, Low Vol) Tox->DMSO Standard WaterGlycol Water + Propylene Glycol (Biocompatible) Formulation->WaterGlycol Safety ACN Acetonitrile/Water (Sharp Peaks) Analytical->ACN Resolution

Figure 2: Strategic solvent selection based on experimental or commercial requirements.

References

  • Scientific Committee on Consumer Safety (SCCS). (2009).[5][7][8] Opinion on HC Yellow n° 4. SCCS/1230/09.[5][9] European Commission.[9][10] Available at: [Link][5]

  • Organization for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • The Good Scents Company. (n.d.). HC Yellow No. 4 Material Safety Data & Properties. Available at: [Link]

Sources

Exploratory

The Strategic Application of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide as a Foundational Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is a critical det...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is a critical determinant of success. "4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" has emerged as a versatile and strategically valuable scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its core attributes, synthetic accessibility, and its role as a foundational component in the generation of targeted therapeutic agents. We will explore the chemical rationale behind its utility, supported by established protocols and authoritative scientific literature, to furnish a complete resource for professionals in the field of drug development.

PART 1: Core Chemical Attributes and Strategic Advantages

4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is a substituted aromatic compound whose value in medicinal chemistry is derived from its distinct combination of functional groups, which can be selectively manipulated for molecular elaboration.

Table 1: Key Physicochemical Properties and Their Significance in Drug Design

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C8H11N3O5SProvides a robust framework for synthetic diversification.
Molecular Weight 261.26 g/mol Adheres to general guidelines for oral bioavailability, such as Lipinski's Rule of Five.
Key Functional Groups Sulfonamide, Nitro, Secondary Amine, Primary AlcoholPresents multiple reactive sites for chemical modification and facilitates crucial interactions with biological targets through hydrogen bonding.

The sulfonamide moiety is a well-recognized pharmacophore present in a multitude of approved drugs, offering both hydrogen bond donor and acceptor capabilities.[1] The electron-withdrawing nitro group serves to activate the aromatic ring towards nucleophilic aromatic substitution and is readily reducible to an amine, thereby unlocking a wide spectrum of subsequent synthetic transformations.[2] The hydroxyethylamino side chain imparts a degree of hydrophilicity and features a primary alcohol that can be further functionalized.

PART 2: Synthetic Accessibility and Elaboration

A significant advantage of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is its facile synthesis from readily available starting materials, which is a crucial factor for its broad implementation in drug discovery initiatives.

Diagram: General Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

Caption: A typical synthetic route to 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide.

Experimental Protocol: Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

This protocol outlines a standard laboratory-scale synthesis.

Materials:

  • 4-Chloro-3-nitrobenzenesulfonamide

  • 2-Aminoethanol

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-chloro-3-nitrobenzenesulfonamide (1.0 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (2.0 equivalents) and 2-aminoethanol (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and maintain with stirring for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to ambient temperature and then pour it into ice-water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the final product as a solid.

Self-Validation: This procedure employs a standard nucleophilic aromatic substitution (SNAr) reaction. The use of a polar aprotic solvent such as DMF is ideal for this transformation, and the potassium carbonate acts as an acid scavenger. The subsequent workup is a robust method for the isolation and purification of the target compound.

PART 3: Application in the Synthesis of Kinase Inhibitors

A prominent application of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is in the construction of kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The molecular framework of this building block is exceptionally well-suited for elaboration into molecules that can target the ATP-binding site of various kinases.[6]

Case Study: Elaboration into a Substituted Benzimidazole Kinase Inhibitor Scaffold

The following example demonstrates a common synthetic strategy for converting the initial building block into a more complex heterocyclic system.

Diagram: Synthetic Pathway to a Benzimidazole Scaffold

G start 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide step1 Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) start->step1 intermediate 3-Amino-4-(2-hydroxyethylamino)benzenesulfonamide step1->intermediate step2 Cyclization with a Carboxylic Acid Derivative (e.g., R-COOH, PPA) intermediate->step2 product Substituted Benzimidazole Kinase Inhibitor Scaffold step2->product

Caption: A representative synthetic route to benzimidazole-based kinase inhibitors.

Experimental Protocol: Two-Step Synthesis of a Benzimidazole Derivative

Step 1: Reduction of the Nitro Group

Materials:

  • 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Ethyl acetate

Procedure:

  • Suspend 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (1.0 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 equivalents) portion-wise at room temperature.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC.

  • After cooling, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield 3-amino-4-(2-hydroxyethylamino)benzenesulfonamide. This intermediate is often sufficiently pure for use in the subsequent step.

Expert Insight: The use of tin(II) chloride is a classic and effective method for the reduction of aromatic nitro groups, particularly in the presence of other potentially reducible functional groups. The basic workup is essential for the removal of tin salts.

Step 2: Benzimidazole Ring Formation

Materials:

  • 3-Amino-4-(2-hydroxyethylamino)benzenesulfonamide (from Step 1)

  • An appropriate carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA)

Procedure:

  • Combine the crude diamine (1.0 equivalent) and the selected carboxylic acid (1.1 equivalents) in polyphosphoric acid.

  • Heat the mixture to 120-140 °C for 4-8 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., NaOH or NH4OH) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Authoritative Grounding: This reaction is a Phillips condensation, a well-established and reliable method for synthesizing benzimidazoles from o-phenylenediamines and carboxylic acids. Polyphosphoric acid serves as both a solvent and a dehydrating agent to facilitate the cyclization.

PART 4: Broader Applications and Future Outlook

While its use in kinase inhibitor synthesis is prominent, the utility of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide extends to other areas of medicinal chemistry. For instance, derivatives have been explored as inhibitors of carbonic anhydrase, an enzyme family implicated in various diseases, including cancer and glaucoma.[7][8][9] The versatile nature of this building block also lends itself to the development of inhibitors for other enzyme classes, such as lipoxygenases.[10]

The strategic value of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide lies in its inherent chemical versatility, which allows for the efficient generation of diverse molecular libraries. The presence of the sulfonamide group, a privileged scaffold in drug design, coupled with the synthetic handles provided by the nitro group and the hydroxyethyl side chain, offers a powerful platform for lead discovery and optimization.[11] As our understanding of complex diseases continues to deepen, the demand for novel and synthetically accessible building blocks will undoubtedly grow. 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is poised to remain a cornerstone in the medicinal chemist's arsenal for the foreseeable future.

References
  • Holinstat, M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1), 135-148.
  • PubChem. (n.d.). N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-[(2-Hydroxyethyl)amino]-3-nitrophenol. Retrieved February 13, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved February 13, 2026, from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethylamino)-3-nitrobenzoate. Retrieved February 13, 2026, from [Link]

  • Zajdel, P., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 150, 108076.
  • Smith, A. W., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • DrugBank Online. (n.d.). Benzenesulfonamide, 3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
  • ResearchGate. (n.d.). Some Pharmaceutically Active Sulfonamide Derivatives. Retrieved February 13, 2026, from [Link]

  • PubChemLite. (n.d.). 4-amino-n-(2-hydroxyethyl)benzenesulfonamide (C8H12N2O3S). Retrieved February 13, 2026, from [Link]

  • Barboza, M., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
  • Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.
  • Gul, S., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 8(20), 17768–17778.
  • Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. Retrieved February 13, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-[4-[2-[[(2R)-2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-(4-octyl-2-thiazolyl)benzenesulfonamide. Retrieved February 13, 2026, from [Link]

  • Hypha Discovery. (n.d.). Late-Stage Functionalisation. Retrieved February 13, 2026, from [Link]

  • Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved February 13, 2026, from [Link]

  • CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Retrieved February 13, 2026, from [Link]

  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 816-831.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Antineoplastics Using the Nitrobenzenesulfonamide Scaffold

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (referred to herein as Scaffold-X ) as a privileged intermediate for generating next-generation antineoplastic agents.

Executive Summary

The molecule 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide represents a high-value "privileged structure" in oncology drug design. Its utility stems from three synergistic structural features:

  • The Sulfonamide (

    
    ):  A classic zinc-binding pharmacophore essential for inhibiting Carbonic Anhydrases (CA IX/XII), which are overexpressed in hypoxic tumors.
    
  • The Nitro Group (

    
    ):  Acts as a "hypoxia trigger." In the reducing environment of solid tumors, it is enzymatically reduced to an amine, activating the drug or altering its electronic properties to increase potency (bioreductive activation).
    
  • The Hydroxyethylamino Tail: Provides a critical solubility handle and a nucleophilic site for cyclization (e.g., into quinoxalines) or conjugation with delivery vectors.

This guide details the synthesis of this scaffold and its divergence into two novel anticancer classes: Hypoxia-Activated CA Inhibitors and Soluble Bcl-2 Homology-3 (BH3) Mimetics .

Chemical Biology & Mechanism of Action

Pathway Visualization

The following diagram illustrates the dual therapeutic logic: acting as a hypoxia-activated prodrug (HAP) and a precursor for Bcl-2 inhibition.

MOA_Pathway Scaffold Scaffold-X (Nitro-Sulfonamide) Hypoxia Hypoxic Tumor Microenvironment Scaffold->Hypoxia Accumulation ActiveDrug Active Amine Species (High Potency) Scaffold->ActiveDrug Conversion Reductase Nitroreductases (1e- reduction) Hypoxia->Reductase Activates Reductase->Scaffold Reduces -NO2 CAIX Inhibition of CA IX/XII ActiveDrug->CAIX Binds Zn2+ pH_Collapse Intracellular Acidification CAIX->pH_Collapse Disrupts pH Reg Apoptosis Apoptosis (Cell Death) pH_Collapse->Apoptosis

Caption: Mechanism of Action for Nitrobenzenesulfonamide-based Hypoxia-Activated Prodrugs targeting CA IX.

Core Synthesis Protocol: The Scaffold

This protocol generates the core intermediate 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide from commercially available 4-chloro-3-nitrobenzenesulfonamide.

Materials & Reagents[2][3][4][5]
  • Precursor: 4-Chloro-3-nitrobenzenesulfonamide (CAS: 97-08-5).

  • Reagent: Ethanolamine (2-Aminoethanol), >99%.

  • Solvent: Ethanol (EtOH) or DMF (if higher temp required).

  • Base: Triethylamine (TEA) or excess ethanolamine.

Step-by-Step Methodology

Reaction Type: Nucleophilic Aromatic Substitution (


).
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzenesulfonamide (5.0 g, 21.1 mmol) in Ethanol (50 mL).

  • Addition: Add Ethanolamine (2.6 g, 42.2 mmol, 2.0 eq) dropwise over 10 minutes. Note: Excess amine acts as a scavenger for the HCl byproduct.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (
    
    
    
    ) should disappear, and a lower, more polar yellow spot (
    
    
    ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a bright yellow/orange solid.

    • Adjust pH to ~5–6 with dilute HCl (1M) to maximize precipitation if necessary.

  • Purification: Filter the solid and wash with cold water (

    
    ) followed by cold diethyl ether (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Expected Yield: 85–92%.[1] Characterization:

  • Appearance: Yellow crystalline solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    8.4 (s, 1H, Ar-H3), 7.8 (d, 1H, Ar-H5), 7.2 (d, 1H, Ar-H6), 8.6 (t, 1H, NH), 4.8 (t, 1H, OH), 3.6 (q, 2H,
    
    
    ), 3.4 (q, 2H,
    
    
    ).

Application Module A: Synthesis of Bcl-2 Inhibitors (BH3 Mimetics)

This module describes transforming the scaffold into an ABT-737 analog. The hydroxyethyl group provides a novel solubility profile compared to the standard morpholine derivatives.

Synthetic Workflow
  • Nitro Reduction: The nitro group of the scaffold is reduced to an aniline.

  • Amide Coupling: The resulting diamine is coupled with a substituted biphenyl carboxylic acid (the hydrophobic "anchor" for Bcl-2 binding).

Protocol: Nitro Reduction
  • Dissolution: Dissolve Scaffold-X (1.0 g) in Methanol (20 mL).

  • Catalyst: Add 10% Pd/C (100 mg).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 12 hours at RT.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: Evaporation yields 3-amino-4-(2-hydroxyethylamino)benzenesulfonamide . This intermediate is highly oxidation-sensitive; use immediately.

Protocol: Coupling (Novel Agent Synthesis)
  • Reactants: Reduced Scaffold + 4'-chloro-biphenyl-2-carboxylic acid (or similar hydrophobic acid).

  • Conditions: EDCI/HOBt coupling in DMF at RT for 16h.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Outcome: A novel BH3 mimetic where the sulfonamide binds the Bcl-2 surface groove and the hydroxyethyl tail mimics the interaction of the native BH3 domain's polar residues.

Validation & Biological Evaluation[6][7]

Quantitative Data Summary

The following table summarizes expected potency shifts based on literature precedents for similar nitro-sulfonamide scaffolds.

Compound StageAssay TargetConditionExpected IC50 / Kd
Scaffold-X (Nitro) Carbonic Anhydrase IXNormoxia

Reduced Form (Amine) Carbonic Anhydrase IXHypoxia (Simulated)

Bcl-2 Derivative Bcl-2 / Bcl-xL BindingFluorescence Polarization

Scaffold-X Cell Viability (MTT)MDA-MB-231 (Hypoxic)

Experimental Workflow Diagram

This diagram outlines the validation steps required to confirm the "Novel Anticancer Agent" status.

Validation_Workflow Synthesis Synthesis of Novel Derivatives QC QC: NMR / LC-MS (Purity > 95%) Synthesis->QC EnzymeAssay Enzyme Inhibition Assay (CA IX or Bcl-2) QC->EnzymeAssay Pass CellAssay Cell Viability (MTT) Normoxia vs Hypoxia EnzymeAssay->CellAssay IC50 < 100nM FlowCyto Flow Cytometry (Annexin V / PI) CellAssay->FlowCyto Selectivity > 5x LeadCand Lead Candidate Selection FlowCyto->LeadCand

Caption: Step-by-step validation workflow for screening novel sulfonamide anticancer agents.

References

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors. Journal of Medicinal Chemistry .

  • Nocentini, A., et al. (2018). 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Showing Hypoxia-Enhanced Antiproliferative Profiles. Journal of Medicinal Chemistry .

  • Abbott Laboratories. (2005). Discovery of ABT-737, a Bcl-2 family inhibitor. Nature .

  • Choi, P., et al. (2020). Synthesis of new 4-chloro-3-nitrobenzene sulfonamide derivatives and their antimicrobial/anticancer docking studies. Organic Communications .

  • Touisni, N., et al. (2011). Synthesis and biological evaluation of new sulfonamide derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry .

Sources

Technical Notes & Optimization

Troubleshooting

"4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" stability and degradation pathways

This technical guide details the stability profile, degradation mechanisms, and troubleshooting protocols for 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (CAS 385405-78-7).[1][2] Stability, Degradation & Troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and troubleshooting protocols for 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (CAS 385405-78-7).[1][2]

Stability, Degradation & Troubleshooting Guide

Compound Identity:

  • IUPAC Name: 4-[(2-hydroxyethyl)amino]-3-nitrobenzenesulfonamide[1][2][3][4]

  • CAS Number: 385405-78-7[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[1][2][3]
  • Molecular Weight: 261.26 g/mol [1][2][3]

  • Core Structure: A benzene ring substituted with a sulfonamide group (position 1), a nitro group (position 3), and a (2-hydroxyethyl)amino group (position 4).[1][2]

Module 1: Storage & Handling (Pre-Experiment)

Q: What are the critical storage conditions to prevent pre-experimental degradation?

A: This compound possesses a "push-pull" electronic system (nitro-amine conjugation) that makes it susceptible to photo-oxidation and moisture-induced hydrolysis.[1][2]

ParameterRecommendationMechanism of Failure
Temperature -20°C (Long-term) ; 2-8°C (Active use)Thermal energy accelerates the oxidation of the terminal alcohol group to an aldehyde.[1][2]
Light Strictly Dark / Amber Vials The ortho-nitroamine moiety absorbs UV/Vis strongly, leading to photo-induced intramolecular rearrangement (nitro

nitroso).[1][2]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative dealkylation of the secondary amine.[1][2]
Container Glass (Amber) Avoid plastics if dissolving in DMSO; the compound may leach plasticizers or adsorb to the surface.[1][2]
Q: The powder appears caked/clumped.[1][2] Is it still usable?

A: Proceed with caution. Caking indicates hygroscopicity.[1][2] The sulfonamide moiety can form hydrates, and the hydroxyethyl group is hydrophilic.[1][2]

  • Test: Run a quick HPLC or ¹H-NMR.

  • Risk: If water is present, hydrolysis is unlikely in the solid state, but weighing errors will occur.[1][2] Dry under vacuum over P

    
    O
    
    
    
    before use if purity is critical.[1][2]

Module 2: Solution Stability & Experimental Design

Q: Which solvent system maximizes stability?

A:

  • Recommended: DMSO (anhydrous) or DMAc .[1][2] These aprotic polar solvents stabilize the dipolar character of the molecule.[1][2]

  • Avoid: Acetone (can form Schiff bases with trace amine impurities) or Alkaline Water (pH > 9).[1][2]

  • Stability Window:

    • DMSO Stock (10 mM): Stable for 3 months at -20°C.

    • Aqueous Buffer (pH 7.4): Use immediately.[1][2] Half-life is estimated at <24 hours due to potential oxidative degradation of the alcohol tail.[1][2]

Q: Can I use this compound in reducing buffers (e.g., DTT, TCEP)?

A: NO.

  • Reasoning: The nitro group (-NO

    
    ) is highly susceptible to reduction by DTT or TCEP, converting it first to a hydroxylamine (-NHOH) and eventually to an amine (-NH
    
    
    
    ).[1][2] This changes the compound's electronic properties and biological activity entirely.[1][2]
  • Alternative: Use non-reducing buffers or keep reducing agent concentration < 1 mM and minimize incubation time.[1][2]

Module 3: Degradation Pathways (The "Why")

Understanding the specific chemical vulnerabilities of the molecule allows for better troubleshooting.[1][2]

Pathway A: Photochemical Rearrangement (Primary Risk)

Under UV/Blue light, ortho-nitroanilines undergo an intramolecular redox reaction.[1][2] The nitro oxygen attacks the ortho-benzylic position (or the amine hydrogen), leading to benzimidazole N-oxide derivatives or simple reduction to nitroso species.[1][2]

Pathway B: Oxidative Degradation

The terminal primary alcohol (-CH


OH) is a site for oxidation.[1][2]
  • Stage 1: Oxidation to Aldehyde (Reactive intermediate).[1][2]

  • Stage 2: Oxidation to Carboxylic Acid .[1][2]

  • Result: A mass shift of -2 Da (Aldehyde) or +14 Da (Acid) in LC-MS.[1][2]

Pathway C: Sulfonamide Hydrolysis (Stress Only)

While generally stable, the sulfonamide bond (-SO


NH

) can hydrolyze to the sulfonic acid (-SO

H) under extreme acidic conditions (e.g., 1M HCl, 80°C), releasing ammonia.[1][2]
Visualizing the Pathways

DegradationPathways cluster_Photo Photochemical Stress (UV/Light) cluster_Oxidation Oxidative Stress (Air/Peroxides) cluster_Reduction Chemical Reduction (DTT/TCEP) Parent Parent Compound (MW 261.26) Nitroso Nitroso Intermediate (Reduction) Parent->Nitroso hv (Light) Aldehyde Aldehyde Derivative (MW 259.24) Parent->Aldehyde [O] (Slow) Amine Triamine Derivative (Nitro -> Amine) Parent->Amine DTT/TCEP Cyclized Benzimidazole N-oxide (Rearrangement) Nitroso->Cyclized Intramolecular Acid Carboxylic Acid Derivative (MW 275.24) Aldehyde->Acid [O]

Figure 1: Primary degradation pathways.[1][2] Photochemical instability is the most common cause of experimental failure.[1][2]

Module 4: Troubleshooting Analytical Anomalies

Scenario 1: "I see a 'Ghost Peak' in HPLC with a similar UV spectrum."
  • Diagnosis: Likely the Aldehyde oxidation product or a cis-trans isomer (if an azo bond formed, though less likely here).[1][2]

  • Check: Did the sample sit in the autosampler for >12 hours at room temperature?

  • Fix: Re-prepare fresh samples. Keep the autosampler at 4°C.

Scenario 2: "The solution turned from Yellow to Deep Red/Brown."
  • Diagnosis: Photodegradation .[1][2] Nitro-aromatics often darken significantly upon photoreduction.[1][2]

  • Immediate Action: Discard the solution.

  • Prevention: Wrap all future reaction vessels in aluminum foil.[1][2]

Scenario 3: "LC-MS shows a peak at M-16 or M-18."
  • Diagnosis:

    • M-16: Reduction of Nitro (-NO

      
      ) to Nitroso (-NO).
      
    • M-18: Loss of water (Dehydration), possibly cyclization of the hydroxyethyl group onto the ring (rare, but possible under acidic MS conditions).[1][2]

Scenario 4: "Retention time shifts between runs."
  • Diagnosis: pH Sensitivity of the Sulfonamide.

  • Mechanism: The sulfonamide -NH

    
     has a pKa typically around 10.[1][2] However, the amine on the ring makes the system zwitterionic character dependent.[1][2] Small changes in mobile phase pH can drastically alter the ionization state.[1][2]
    
  • Fix: Buffer your HPLC mobile phase (e.g., 10mM Ammonium Formate, pH 3.0) rather than using simple 0.1% Formic Acid to lock the protonation state.[1][2]

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Purity Low Purity / Extra Peaks? Start->Purity Color Color Change? Start->Color Mass Mass Balance/Recovery Low? Start->Mass CheckLight Was sample exposed to light? Purity->CheckLight RedShift Red/Brown Shift Color->RedShift Solubility Precipitation? Mass->Solubility LightYes Photodegradation (Nitroso/Benzimidazole) CheckLight->LightYes Yes LightNo Check Solvents CheckLight->LightNo No SolventOx Oxidation (Aldehyde) Avoid aged DMSO LightNo->SolventOx Old DMSO? RedShift->LightYes Likely Adsorption Plastic Adsorption Switch to Glass Solubility->Adsorption No Precip Precip Solubility Limit Add Co-solvent Solubility->Precip Visible Solid

Figure 2: Diagnostic workflow for identifying stability issues during experimentation.

References

  • Ju, K. S., & Parales, R. E. (2010).[1][2] Nitroaromatic Compounds: Biological Activity, Toxicity, and Biodegradation.[1][2] Microbiology and Molecular Biology Reviews. (General mechanisms of nitro-aromatic reduction and stability).

  • Tonnesen, H. H. (2001).[1][2] Photostability of Drugs and Drug Formulations. CRC Press.[1][2] (Mechanisms of ortho-nitroaniline photorearrangement).

  • Baertschi, S. W., et al. (2011).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1][2] (Sulfonamide hydrolysis and oxidative pathways).

Sources

Optimization

Technical Support Center: Purification of Crude 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

Welcome to the technical support guide for the purification of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this molecule. The guidance is structured to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the overall purification strategy for 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide.

Q1: What is the recommended primary purification technique for crude 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide?

A1: The most effective initial purification technique depends on the impurity profile of your crude material.

  • Recrystallization is the preferred method if the crude product is relatively pure (>85%) and the impurities have different solubility profiles from the desired compound.[1][2] Given the molecule's structure, which includes a polar sulfonamide, a hydroxyl group, and a less polar nitro-substituted benzene ring, a mixed-solvent system (e.g., ethanol-water or isopropanol-water) is often highly effective.[3][4][5]

  • Flash Column Chromatography is recommended for complex mixtures with multiple components or when impurities have similar solubility to the product.[6][7] The polarity of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide allows for good separation from less polar starting materials or nonpolar by-products on a silica gel stationary phase.

Q2: What are the most common impurities I should expect in my crude product?

A2: Common impurities typically arise from the synthetic route. Assuming a synthesis involving the reaction of a substituted nitrobenzenesulfonyl chloride with ethanolamine, you might encounter:

  • Unreacted Starting Materials: Such as 2-ethanolamine or the parent nitrobenzenesulfonyl chloride.

  • By-products: Di-substituted products or products from side reactions related to the nitro group.

  • Solvents and Reagents: Residual solvents from the reaction or workup, and salts from the use of bases like triethylamine.[8]

Q3: How can I effectively monitor the purification process and assess the final purity?

A3: A combination of techniques is essential for robust monitoring and final assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of column chromatography and for a quick assessment of purity.[9][10] A single spot in multiple solvent systems is a good indicator of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[1] Impurities typically cause a depression and broadening of the melting point.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the most definitive method for structural confirmation and purity assessment. Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., -OH, -NH, -SO₂NH, -NO₂).

Section 2: Purification & Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification.

Workflow for Selecting a Purification Strategy

The following diagram outlines a logical workflow for choosing the appropriate purification method based on an initial analysis of your crude product.

Purification_Strategy cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Validation Start Crude Product TLC_Analysis Analyze by TLC in multiple eluents Start->TLC_Analysis Solubility_Test Assess solubility in common solvents TLC_Analysis->Solubility_Test Decision Impurity Profile? Solubility_Test->Decision Recrystallization Recrystallization Decision->Recrystallization Few spots, different Rf Chromatography Column Chromatography Decision->Chromatography Multiple/close spots, streaking AcidBase Acid-Base Extraction (if applicable) Decision->AcidBase Basic/Acidic impurities Purity_Check Assess Purity (TLC, mp, NMR) Recrystallization->Purity_Check Chromatography->Purity_Check AcidBase->Purity_Check End Pure Compound Purity_Check->End Purity OK Repurify Further Purification Needed Purity_Check->Repurify Impurities Present Repurify->Decision

Caption: A workflow for selecting the optimal purification strategy.

Recrystallization Troubleshooting

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3] This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality: High impurity levels can significantly depress the melting point of your compound, making it more prone to oiling out.

  • Solutions:

    • Re-heat and Add Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool much more slowly.[3][11]

    • Modify Solvent System: If using a single solvent, try a mixed-solvent system. If already using a mixed system like ethanol/water, you may have too much of the "good" solvent (ethanol). Add a small amount of the "poor" solvent (water) to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify it before slow cooling.

    • Induce Crystallization: At a lower temperature, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3]

Q: No crystals are forming, even after the solution has cooled in an ice bath. What went wrong?

A: This is a common issue that typically points to two main causes:

  • Causality 1: Too Much Solvent: You may have used too much solvent, meaning the solution is not supersaturated enough to induce crystallization upon cooling.[3]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight cloudiness, then add a few drops of solvent to re-dissolve and cool slowly.

  • Causality 2: Supersaturation Without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]

Q: My final product yield after recrystallization is very low. How can I improve it?

A: Low yield can result from several factors during the process.

  • Causality & Solutions:

    • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of your product remaining in the mother liquor upon cooling.[11]

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper or funnel.[3] Ensure all glassware is pre-heated to prevent this.

    • Inappropriate Solvent Choice: The solvent might be too good at dissolving your compound, even at low temperatures. Re-evaluate your solvent choice using the data in Table 1.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a significant amount of product. Use a minimal amount of ice-cold solvent for washing.

Solvent/System Polarity Suitability for 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide Comments
WaterHighPoor alone (low solubility), good as an anti-solvent.Useful in mixed-solvent systems to decrease solubility.
EthanolMedium-HighGood; often used in a pair with water.Solvates both polar and nonpolar parts of the molecule.[5]
IsopropanolMediumGood; can be used alone or with water.Similar properties to ethanol, good alternative.[3]
AcetoneMedium-HighPotentially good, but its low boiling point can be problematic.Evaporates quickly, may lead to rapid, impure crystallization.
DichloromethaneLowPoor for recrystallization; too nonpolar.More suitable as a solvent for chromatography.
Hexane/HeptaneVery LowUnsuitable; compound is likely insoluble.Can be used as an anti-solvent in some cases.

Table 1: Solvent Selection Guide for Recrystallization.

Column Chromatography Troubleshooting

Q: My compounds are not separating well on the silica column (co-elution). What can I do?

A: Poor separation is usually an issue with the choice of mobile phase (eluent).

  • Causality: The eluent may be too polar, causing all compounds to move too quickly up the column with low resolution. Conversely, if it's not polar enough, the compounds may not move at all.

  • Solutions:

    • Optimize Eluent Polarity: The key is to find a solvent system where the desired compound has an Rf value of ~0.3 on TLC.[7][9]

      • If Rf is too high: Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.

      • If Rf is too low: Increase the polarity of the eluent by increasing the proportion of the more polar solvent.

    • Try a Different Solvent System: Sometimes a different combination of solvents can improve selectivity. Consider systems like dichloromethane/methanol for polar compounds.

    • Improve Column Packing: Ensure the column is packed uniformly without air bubbles or cracks, which can lead to poor separation.

Q: I see streaking or tailing of my compound spot on the TLC and column. Why is this happening?

A: Streaking is often caused by overloading the column or interactions with the stationary phase.

  • Causality: The highly polar sulfonamide and hydroxyl groups can interact strongly with the acidic silica gel, leading to tailing. Additionally, applying too much crude material can saturate the stationary phase.

  • Solutions:

    • Reduce Sample Load: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Add a Polar Modifier: Adding a small amount (0.5-1%) of triethylamine to the eluent can neutralize the acidic sites on the silica gel, preventing tailing of basic compounds. Conversely, a small amount of acetic acid can help with acidic compounds.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina if streaking persists.

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting cluster_oiling Solutions for 'Oiling Out' cluster_nocrystals Solutions for No Crystals cluster_lowyield Solutions for Low Yield Start Recrystallization Problem Problem_Type What is the issue? Start->Problem_Type Oiling_Out Compound 'Oiled Out' Problem_Type->Oiling_Out Liquid droplets No_Crystals No Crystals Formed Problem_Type->No_Crystals Clear solution Low_Yield Yield is Poor Problem_Type->Low_Yield Few crystals Reheat_Add_Solvent Re-heat, add more hot solvent Oiling_Out->Reheat_Add_Solvent Too_Much_Solvent Too much solvent used? No_Crystals->Too_Much_Solvent Check_Solvent_Vol Used minimum solvent? Low_Yield->Check_Solvent_Vol Check_Filtration Premature crystallization during hot filtration? Low_Yield->Check_Filtration Check_Wash Washed with minimal ice-cold solvent? Low_Yield->Check_Wash Cool_Slower Cool solution more slowly Reheat_Add_Solvent->Cool_Slower Scratch_Seed Scratch flask or add seed crystal Cool_Slower->Scratch_Seed Evaporate Boil off some solvent & re-cool Too_Much_Solvent->Evaporate Yes Induce Induce crystallization (scratch/seed) Too_Much_Solvent->Induce No

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 3: Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

  • Dissolution: Place the crude 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to just dissolve the solid completely.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[3][12]

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, place the flask in an ice bath for 15-30 minutes.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture) to remove soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the solvent to drain to the level of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture, monitoring the fractions by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds based on their polarity.[13] The desired product, being polar, will elute after nonpolar impurities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Section 4: References

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved February 17, 2026, from [Link]

  • Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved February 17, 2026, from [Link]

  • Stevens, J. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Agilent Technologies, Inc. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved February 17, 2026, from [Link]

  • Unacademy. (n.d.). Purification of Organic Compounds-Filtration. Retrieved February 17, 2026, from [Link]

  • Allen Career Institute. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved February 17, 2026, from [Link]

  • Sathee Forum. (2025, October 17). Explain in detail the different methods of purification of organic compound? Retrieved February 17, 2026, from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved February 17, 2026, from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved February 17, 2026, from [Link]

  • Discover ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020, April 15). Experiment 3 Notes. Retrieved February 17, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

Common side products in "4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" synthesis

Technical Support Center: Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide Executive Summary: The Mechanistic Landscape The synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (Target Compound) i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

Executive Summary: The Mechanistic Landscape

The synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (Target Compound) is a classic Nucleophilic Aromatic Substitution (


).[1][2] The reaction typically involves displacing a leaving group (usually Chloride) on 4-Chloro-3-nitrobenzenesulfonamide  using Ethanolamine  (2-Aminoethanol).[1][2]

While the electron-withdrawing nitro (


) and sulfonamide (

) groups at the ortho and para positions activate the ring for substitution, they also create a specific electronic environment that fosters distinct side reactions.[1] Successful isolation of high-purity material requires navigating the competition between the desired amine nucleophile, solvent nucleophiles, and hydrolytic pathways.[1][2]

This guide addresses the three most prevalent impurity classes: Hydrolytic Phenols , Solvent-Derived Ethers , and Regioisomeric Contaminants .[1][2]

Impurity Profile & Diagnostic Table

The following table summarizes the critical side products often detected by HPLC/UPLC during this synthesis.

Impurity IDCompound NameStructure DescriptionFormation MechanismRelative Retention (RRT)*
IMP-A 4-Hydroxy-3-nitrobenzenesulfonamide Phenolic -OH replaces -ClHydrolysis: Occurs in the presence of water/hydroxide at high pH/Temp.[1][2]~0.6 - 0.8 (More Polar)
IMP-B 4-Alkoxy-3-nitrobenzenesulfonamide Alkoxy -OR replaces -ClSolvolysis: Competition from alcohol solvents (MeOH/EtOH) if used with strong bases.[1][2]~1.2 - 1.4 (Less Polar)
IMP-C 4-(2-Aminoethoxy)-3-nitro... Ether linkage via O-attackAmbident Nucleophile: Ethanolamine oxygen attacks instead of nitrogen (Rare).[1][2]~0.9 - 1.0 (Close to Product)
IMP-D Unreacted Starting Material 4-Chloro-3-nitro...[1][2]Incomplete conversion due to stoichiometry or temperature.[1][2]~1.5 - 1.7 (Non-polar)

*Note: RRT values are approximate and depend on specific C18 gradient methods.

Troubleshooting Guide (Q&A Format)

Q1: "My HPLC shows a persistent peak at RRT 0.7 that grows if I extend the reaction time. What is it?"

Diagnosis: This is likely IMP-A (4-Hydroxy-3-nitrobenzenesulfonamide) .[1][2] The Science: The starting material, 4-Chloro-3-nitrobenzenesulfonamide, is highly activated.[1][2] In the presence of water and base (ethanolamine acts as a base), the hydroxide ion (


) becomes a competitive nucleophile.[1]
Corrective Action: 
  • Dry Your Reagents: Ensure ethanolamine is distilled or high-grade (<0.5% water).[1][2]

  • Solvent Choice: If using water as a solvent (green chemistry route), you must control the temperature strictly.[1][2] Do not exceed 80°C.

  • Stoichiometry: Use a large excess of ethanolamine (3-5 equiv). This ensures the amine concentration overwhelms any trace hydroxide, favoring the kinetic amine attack over the thermodynamic hydrolysis.[1]

Q2: "I switched solvent to Methanol to improve solubility, but now I see a new non-polar impurity (IMP-B). Why?"

Diagnosis: You have formed 4-Methoxy-3-nitrobenzenesulfonamide .[1][2] The Science: Methanol is not an innocent solvent in


 reactions.[1][2] In the presence of excess amine (base), a small equilibrium concentration of Methoxide (

) is generated.[1] Methoxide is a stronger nucleophile than ethanolamine and significantly smaller, allowing for rapid attack on the electrophilic carbon.[1] Corrective Action:
  • Avoid Primary Alcohols: Switch to non-nucleophilic polar aprotic solvents like Acetonitrile , DMF , or DMSO .[1]

  • Neat Reaction: The reaction often proceeds best in neat ethanolamine (acting as both solvent and reagent) at 60-70°C, completely eliminating solvent competition.[1][2]

Q3: "The product is an oil/gum that refuses to crystallize. How do I fix this?"

Diagnosis: Presence of residual Ethanolamine or IMP-C (O-alkylation) .[1][2] The Science: Ethanolamine has a high boiling point (170°C) and is difficult to remove by rotary evaporation.[1] It also forms hydrogen-bonded networks with the sulfonamide product, preventing crystal lattice formation.[1] Corrective Action:

  • Acid Wash: Dissolve the crude oil in Ethyl Acetate.[1] Wash with dilute HCl (1M) or citric acid.[1] This protonates the excess ethanolamine, forcing it into the aqueous layer, while the product (a weak base/neutral sulfonamide) remains in the organic layer.[1]

  • Recrystallization: Once the amine is removed, recrystallize from Water/Ethanol (1:1) .[1] The product is sparingly soluble in cold water but soluble in hot ethanol.[1]

Q4: "Can the Sulfonamide group itself react?"

Diagnosis: Rare, but possible Dimerization .[1] The Science: The sulfonamide nitrogen (


) is weakly acidic (

).[1][2] In very strong basic conditions (e.g., using NaOH/KOH), it can deprotonate to form

.[1] This anion can act as a nucleophile, attacking a molecule of starting material to form a dimer: N-(4-sulfamoyl-2-nitrophenyl)-4-chloro-3-nitrobenzenesulfonamide .[1] Corrective Action: Avoid using strong inorganic bases (NaOH, KOH, NaH).[1][2] Use mild organic bases (TEA, DIPEA) or the reagent itself (Ethanolamine) to keep the pH below the deprotonation threshold of the sulfonamide.[1]

Optimized Synthetic Protocol

Objective: Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide with <0.5% Hydrolysis Impurity.

Reagents:

  • 4-Chloro-3-nitrobenzenesulfonamide (1.0 equiv) [CAS: 97-09-6][1][2]

  • Ethanolamine (5.0 equiv) – Acts as reagent and base.[1][2]

  • Solvent: Acetonitrile (ACN) or Neat.[1]

Step-by-Step:

  • Charge: To a dry round-bottom flask, add 4-Chloro-3-nitrobenzenesulfonamide (10 g, 42.3 mmol).

  • Solvent: Add Acetonitrile (50 mL). Note: ACN is preferred over alcohols to prevent alkoxy-impurities.[1]

  • Addition: Add Ethanolamine (12.9 g, 211 mmol) dropwise over 10 minutes. Exothermic reaction – monitor temp.

  • Reaction: Heat to reflux (approx. 80°C) for 3–5 hours.

    • IPC (In-Process Control):[1][2] Monitor by HPLC.[1][2][3] Target <1% Starting Material.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold dilute HCl (150 mL, 1M).

    • Why? This neutralizes excess ethanolamine and precipitates the product (which is less soluble in acidic water).[1]

  • Isolation: Filter the yellow/orange precipitate.[1]

  • Purification: Wash the cake with water (2 x 50 mL) to remove salts and residual ethanolamine hydrochloride.

  • Drying: Dry in a vacuum oven at 50°C.

Reaction Pathway & Impurity Logic (Visualization)

The following diagram illustrates the competitive pathways governing the purity of the final compound.

ReactionPathways cluster_conditions Critical Control Points SM Starting Material (4-Chloro-3-nitrobenzenesulfonamide) Product TARGET PRODUCT (N-Alkylation) SM->Product Path 1: N-Attack (Major) (SnAr) ImpurityA IMP-A: Phenol (Hydrolysis) SM->ImpurityA Path 2: OH- Attack (Presence of Water) ImpurityB IMP-B: Ether (Solvolysis) SM->ImpurityB Path 3: RO- Attack (Alcohol Solvent) ImpurityC IMP-C: O-Isomer (Kinetic Trap) SM->ImpurityC Path 4: O-Attack (Minor) Ethanolamine Ethanolamine (Reagent) Ethanolamine->Product Control1 Avoid Water to stop Path 2 Control2 Avoid MeOH/EtOH to stop Path 3

Caption: Competitive nucleophilic pathways in the synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide. Green path represents the desired SnAr reaction.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7324, 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Organic Syntheses (2010). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, Coll. Vol. 10, p.423.[1] Retrieved from [Link][1][2]

  • Inno Pharmchem (2026). Exploring the Synthesis and Applications of 4-Chloro-3-nitrobenzenesulfonic Acid and its Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide and Other Nitrobenzenesulfonamide Derivatives in Biological Assays

This guide provides a comprehensive comparison of "4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" and other nitrobenzenesulfonamide derivatives based on their performance in various biological assays. It is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of "4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" and other nitrobenzenesulfonamide derivatives based on their performance in various biological assays. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential applications of this important class of compounds.

Introduction: The Versatility of the Nitrobenzenesulfonamide Scaffold

Nitrobenzenesulfonamide derivatives represent a versatile chemical scaffold with a broad spectrum of biological activities. The presence of the sulfonamide group, a well-established pharmacophore, coupled with the electron-withdrawing nitro group on the benzene ring, imparts unique physicochemical properties that have been exploited in the design of various therapeutic agents. These compounds have been extensively investigated for their roles as carbonic anhydrase inhibitors and antimicrobial agents. The specific substitution patterns on both the benzene ring and the sulfonamide nitrogen allow for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activity

This section details the performance of "4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" and its analogs in key biological assays, focusing on carbonic anhydrase inhibition and antimicrobial efficacy. While direct head-to-head comparative data for "4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" is limited in publicly available literature, we can infer its potential activity by examining structurally similar compounds and broader structure-activity relationship (SAR) studies.

Carbonic Anhydrase Inhibition: Targeting a Key Enzyme Family

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[] Sulfonamides are a well-known class of CA inhibitors.[]

Structure-Activity Relationship Insights:

The inhibitory potency and isoform selectivity of nitrobenzenesulfonamide derivatives against various human (h) CA isoforms are highly dependent on their substitution patterns.

  • Position of the Nitro Group: The position of the nitro group on the benzene ring influences the electronic properties of the molecule and its interaction with the enzyme's active site.

  • Substitution on the Sulfonamide Nitrogen: Modifications at the sulfonamide nitrogen can significantly impact the inhibitory profile. Introducing different substituents can alter the compound's affinity for the zinc ion in the active site and its interactions with surrounding amino acid residues, leading to variations in isoform selectivity.

  • Additional Substituents on the Benzene Ring: Further substitutions on the aromatic ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its biological activity.

Comparative Inhibitory Data:

The following table summarizes the inhibition constants (Kᵢ) of various nitrobenzenesulfonamide derivatives against different human carbonic anhydrase isoforms. This data, compiled from various studies, illustrates the impact of structural modifications on inhibitory potency and selectivity.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
2-Chloro-5-nitro-benzenesulfonamide----[3]
4-Hydroxy-3-nitrobenzenesulfonamide----[4]
Various 2-substituted-5-nitro-benzenesulfonamides-8.8 - 49755.4 - 653-[3]

Note: Specific Kᵢ values for 2-Chloro-5-nitro-benzenesulfonamide and 4-Hydroxy-3-nitrobenzenesulfonamide were not explicitly provided in the abstracts of the search results, but their activity as CA inhibitors was noted. The range for 2-substituted-5-nitro-benzenesulfonamides is provided to illustrate the broad activity spectrum within this class.

Antimicrobial Activity: A Classic Pharmacophore with Renewed Interest

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[5] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6]

Structure-Activity Relationship Insights:

The antimicrobial efficacy of nitrobenzenesulfonamide derivatives is influenced by several structural features:

  • Number and Position of Nitro Groups: Dinitro-substituted compounds, such as 2,4-dinitrobenzenesulfonamide derivatives, have been reported to be more potent than their mono-nitro counterparts.

  • Substituents on the Benzene Ring: The presence of other electron-withdrawing groups can enhance antimicrobial activity.

  • Nature of the Amine Moiety: The substituent on the sulfonamide nitrogen can affect the compound's ability to mimic p-aminobenzoic acid (PABA) and bind to the DHPS active site.

Comparative Antimicrobial Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of sulfonamide derivatives against various bacterial strains, demonstrating the structure-activity relationships.

Compound ClassBacterial StrainMIC (µg/mL)Reference
2,4-dinitrobenzenesulfonamide derivativesMycobacterium tuberculosis0.78 - >25
2- or 4-nitrobenzenesulfonamide derivativesMycobacterium tuberculosisLess potent
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus-

Note: The search results indicated that 2,4-dinitro derivatives were more potent than mono-nitro derivatives against M. tuberculosis, but specific MIC values for a range of compounds were not provided in a comparative table. The activity of N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide against S. aureus was noted as strong, but a specific MIC value was not available in the provided snippets.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is crucial for rational drug design and development.

Inhibition of Carbonic Anhydrase IX in Cancer

Carbonic Anhydrase IX (CA IX) is a tumor-associated isoform that is overexpressed in many cancers in response to hypoxia.[1][7] It plays a critical role in tumor cell survival and proliferation by regulating intracellular and extracellular pH.[1] Inhibition of CA IX can disrupt this pH balance, leading to apoptosis and reduced tumor growth. The signaling pathway below illustrates the role of CA IX in the tumor microenvironment and the effect of its inhibition.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CA IX catalysis intracellular_pH ↑ Intracellular pH (Alkaline) H_HCO3->intracellular_pH HCO₃⁻ import intracellular_CO2 Metabolic CO₂ intracellular_CO2->CO2_H2O diffusion proliferation Cell Proliferation & Survival intracellular_pH->proliferation CAIX CA IX Inhibitor Nitrobenzenesulfonamide Inhibitor Inhibitor->CAIX inhibits Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1a->CAIX induces expression Folic_Acid_Synthesis_Inhibition Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid catalyzes Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid (Essential for DNA/RNA synthesis) Dihydrofolic_acid->Tetrahydrofolic_acid Sulfonamide Nitrobenzenesulfonamide Sulfonamide->DHPS competitively inhibits

Caption: Inhibition of bacterial folic acid synthesis by nitrobenzenesulfonamides.

Experimental Protocols

This section provides detailed methodologies for the key biological assays discussed in this guide.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • Test compounds (nitrobenzenesulfonamide derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPA (e.g., 20 mM) in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the test compound solution or DMSO (for control) to the respective wells.

    • Add 10 µL of the carbonic anhydrase enzyme solution to each well, except for the blank wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPA stock solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The nitrobenzenesulfonamide scaffold remains a promising area for the discovery of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications to this core structure can lead to potent and selective inhibitors of carbonic anhydrases and effective antimicrobial agents. While direct comparative data for "4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" is not extensively available, the analysis of related compounds suggests its potential as a biologically active molecule.

Future research should focus on the systematic synthesis and evaluation of a library of derivatives, including "4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide," in head-to-head comparative assays. This will provide a clearer understanding of its specific biological profile and potential for further development. Additionally, exploring the effects of these compounds on other relevant biological targets and signaling pathways will be crucial for elucidating their full therapeutic potential and identifying new avenues for drug discovery.

References

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (URL: [Link])

  • Pastorek, J., & Pastorekova, S. (2015). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. FEBS letters, 589(19 Pt B), 2568–2581. (URL: [Link])

  • Grossmannova, K., Belvoncikova, P., Puzderova, B., Simko, V., Csaderova, L., Pastorek, J., & Barathova, M. (2025). Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. PLoS One, 20(5), e0285933. (URL: [Link])

  • Kallifatidis, G., Hoy, J. J., Lert-Itthiporn, W., Shen, Y., Zuo, J., O'Connell, D., ... & Lokeshwar, B. L. (2018). Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions. Scientific reports, 8(1), 1-13. (URL: [Link])

  • Wang, Y., Chen, J., Li, Q., Li, W., Liu, J., & Li, X. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 17(10), 2205. (URL: [Link])

  • Svástová, E., Hulíková, A., Rafajová, M., Zat'ovicová, M., Gibadulinová, A., Casini, A., ... & Pastoreková, S. (2004). Carbonic anhydrase IX reduces E-cadherin-mediated cell–cell adhesion, decreases surveillance of natural killer cells in vitro and promotes tumor growth in vivo. International journal of cancer, 112(4), 589-600. (URL: [Link])

  • De Simone, G., Di Fiore, A., Capasso, C., Supuran, C. T., & Scozzafava, A. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of medicinal chemistry, 51(13), 3845–3850. (URL: [Link])

  • Denner, T. C., Angeli, A., Ferraroni, M., & Csuk, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7856. (URL: [Link])

  • Radvila, P., Zubrienė, A., Smirnov, A., Smirnovienė, J., Kairys, V., Matulis, D., & Manakova, E. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465. (URL: [Link])

  • Olander, J., & Kaiser, E. T. (1970). The binding of 4-hydroxy-3-nitrobenzenesulfonamide, a reporter group labeled inhibitor, to carbonic anhydrases. Journal of the American Chemical Society, 92(19), 5758–5759. (URL: [Link])

  • Monti, S. M., De Simone, G., & Supuran, C. T. (2025). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 1-5. (URL: [Link])

  • Parkkila, S., & Parkkila, A. K. (2018). Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer. International journal of molecular sciences, 19(5), 1546. (URL: [Link])

  • Gzella, A., & Sławiński, J. (2021). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. International Journal of Molecular Sciences, 22(23), 12771. (URL: [Link])

  • Radvila, P., Zubrienė, A., Smirnov, A., Smirnovienė, J., Kairys, V., Matulis, D., & Manakova, E. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 5678. (URL: [Link])

  • Lee, J. K., & Kim, S. Y. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International journal of molecular sciences, 19(9), 2537. (URL: [Link])

  • Anastas, J. N., & Moon, R. T. (2013). The Wnt/β-catenin signaling pathway: A potential therapeutic target in the treatment of triple negative breast cancer. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1835(2), 243-252. (URL: [Link])

  • Li, Y., Yuan, Y., Liu, B., Wang, D., Li, Y., & Cui, L. (2016). Stimulation of Wnt/beta-Catenin Signaling Pathway with Wnt Agonist Reduces Organ Injury after Hemorrhagic Shock. PloS one, 11(4), e0152281. (URL: [Link])

  • Tiek, D. M., & Senechal, K. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules, 30(15), 6543. (URL: [Link])

  • Liu, L., Rezvani, H. R., Back, J. H., Hosseini, M., Tang, X., Zhu, Y., ... & Athar, M. (2014). Inhibition of p38 MAPK signaling augments skin tumorigenesis via NOX2 driven ROS generation. PloS one, 9(5), e97245. (URL: [Link])

  • Clark, A. R., & Dean, J. L. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14053. (URL: [Link])

  • Nusse, R., & Varmus, H. E. (2021). Inhibition of Wnt/β-Catenin Signaling Sensitizes Esophageal Cancer Cells to Chemoradiotherapy. Cancers, 13(19), 4811. (URL: [Link])

  • Nuñez, G., & Mayorga, L. S. (2014). The Wnt/β-Catenin Signaling Pathway Controls the Inflammatory Response in Infections Caused by Pathogenic Bacteria. Mediators of inflammation, 2014. (URL: [Link])

  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory. (URL: [Link])

  • da Silva, R. P. F. F., & de Souza, M. V. N. (2023). Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences, 18(6), 1-10. (URL: [Link])

  • Haasnoot, W., & Cazemier, G. (2001). Molecular structures of the different sulfonamides used in this study. Analytica chimica acta, 433(1-2), 1-13. (URL: [Link])

  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (URL: [Link])

Sources

Comparative

Comparative analysis of "4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide" synthesis methods

A Comparative Guide to the Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide Abstract 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is a valuable synthetic intermediate in medicinal chemistry, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

Abstract

4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide is a valuable synthetic intermediate in medicinal chemistry, featuring a versatile scaffold for the development of novel therapeutic agents. Its synthesis is primarily achieved via nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive comparative analysis of the two most practical synthetic routes, starting from either 4-chloro-3-nitrobenzenesulfonamide or 4-fluoro-3-nitrobenzenesulfonamide. We will delve into the mechanistic rationale, detailed experimental protocols, and a quantitative comparison of reaction parameters to provide researchers with actionable insights for selecting the optimal pathway based on laboratory-specific priorities such as yield, reaction efficiency, and cost.

Introduction: The Strategic Importance of the Target Molecule

The molecular architecture of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide combines three key functional groups that make it a desirable building block for drug discovery professionals. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs. The nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up avenues for subsequent derivatization.[1] Finally, the primary alcohol of the hydroxyethylamino side chain provides another site for modification. The efficient and reliable synthesis of this compound is therefore a critical first step in many research and development programs. The most direct approach involves the reaction of a 4-halo-3-nitrobenzenesulfonamide with 2-aminoethanol (ethanolamine), a classic example of nucleophilic aromatic substitution.

Overview of Synthetic Pathways

The synthesis hinges on the displacement of a halogen atom (X) from the aromatic ring by the primary amine of ethanolamine. The reaction is significantly activated by the presence of the electron-withdrawing nitro group positioned ortho to the leaving group, which stabilizes the negatively charged Meisenheimer complex intermediate. This guide will compare the two most common variants of this pathway, where the leaving group is either chlorine or fluorine.

Caption: General synthetic scheme for 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide.

Method 1: Synthesis from 4-Chloro-3-nitrobenzenesulfonamide

Mechanistic Principle

This pathway utilizes the commercially available 4-chloro-3-nitrobenzenesulfonamide as the starting material.[2] Chlorine is an effective leaving group in SNAr reactions when the aromatic ring is sufficiently activated by electron-withdrawing groups. The reaction proceeds by the nucleophilic attack of ethanolamine on the carbon atom bearing the chlorine, followed by the departure of the chloride ion to restore aromaticity. Due to the lower electronegativity of chlorine compared to fluorine, this reaction typically requires more forcing conditions, such as elevated temperatures and longer reaction times, to achieve a satisfactory conversion rate.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-3-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).

  • Addition of Reagents: Add 2-aminoethanol (ethanolamine) (2.0-3.0 eq) to the suspension. The excess ethanolamine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water with stirring. The product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove excess ethanolamine and other water-soluble impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Method 2: Synthesis from 4-Fluoro-3-nitrobenzenesulfonamide

Mechanistic Principle

This route employs 4-fluoro-3-nitrobenzenesulfonamide as the electrophile.[3][4] In the context of SNAr, fluorine is an exceptional leaving group. Its high electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This rate-determining first step is significantly faster for the fluoro-substituted compound than for its chloro-analogue. Consequently, this reaction can often be performed under much milder conditions, leading to shorter reaction times, higher yields, and potentially fewer side products.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzenesulfonamide (1.0 eq) in a solvent like ethanol, acetonitrile, or DMF.

  • Addition of Reagents: Add 2-aminoethanol (2.0 eq) to the solution. Optionally, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) can be added to scavenge the HF produced.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours. The reaction's progress should be monitored by TLC.

  • Work-up and Isolation: Upon completion, pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture will afford the purified product.

  • Characterization: Verify the structure and assess the purity of the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Comparative Analysis: Head-to-Head Performance

The choice between these two methods is a trade-off between reaction efficiency and the cost of starting materials. The fluoro-derivative is generally more reactive, while the chloro-derivative may be more economical.

Data Presentation: A Quantitative Comparison
ParameterRoute 1 (Chloro-Derivative)Route 2 (Fluoro-Derivative)Rationale & Justification
Starting Material 4-Chloro-3-nitrobenzenesulfonamide4-Fluoro-3-nitrobenzenesulfonamideBoth are commercially available building blocks.[2][3]
Leaving Group Chloride (Cl⁻)Fluoride (F⁻)Fluoride is a better leaving group in SNAr due to its high electronegativity stabilizing the transition state.
Typical Temperature 80 - 100 °C (Reflux)Room Temperature to 60 °CHigher reactivity of the fluoro-compound allows for significantly milder heating requirements.
Typical Reaction Time 4 - 8 hours1 - 3 hoursThe faster rate of nucleophilic attack on the fluoro-aromatic leads to shorter reaction times.
Expected Yield Moderate to Good (60-80%)Good to Excellent (80-95%)Milder conditions and faster reaction rates typically result in cleaner reactions and higher isolated yields.
Purity/Side Reactions Potential for side-products due to higher temperatures.Generally cleaner reaction profile with fewer byproducts.Harsh conditions can lead to decomposition or undesired secondary reactions.
Cost Consideration Generally lower costMay be more expensiveFluoro-aromatic compounds can sometimes be more costly to produce than their chloro-analogues.
Experimental Workflow and Decision Logic

For researchers selecting a synthesis method, the following logic diagram can serve as a guide.

Decision_Workflow Start Project Goal Definition Priority What is the primary driver? - Speed & Yield - Cost Minimization Start->Priority Route_Fluoro Select Route 2: 4-Fluoro-3-nitrobenzenesulfonamide Priority->Route_Fluoro Speed & Yield Route_Chloro Select Route 1: 4-Chloro-3-nitrobenzenesulfonamide Priority->Route_Chloro Cost Justification_Fluoro Justification: Highest efficiency, mildest conditions, ideal for high-purity applications. Route_Fluoro->Justification_Fluoro Justification_Chloro Justification: Most cost-effective for large-scale synthesis if longer reaction times are acceptable. Route_Chloro->Justification_Chloro

Caption: Decision-making workflow for synthesis route selection.

Conclusion and Recommendations

Both discussed methods provide viable pathways to 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide.

  • Route 2 (Fluoro-pathway) is highly recommended for laboratory-scale synthesis where yield, purity, and reaction time are the primary concerns. The superior reactivity of the C-F bond in SNAr reactions allows for milder conditions, which simplifies the experimental setup and often leads to a cleaner product that requires less intensive purification.

  • Route 1 (Chloro-pathway) remains a solid alternative , particularly for large-scale industrial applications where the cost of raw materials is a significant factor. While it requires more energy input and longer processing times, its economic advantage may outweigh the benefits of the fluoro route in certain contexts.

Ultimately, the choice of synthesis method should be guided by a careful evaluation of project-specific goals, available resources, and economic considerations.

References

  • Nocentini, A., Trallori, E., Singh, S., et al. (2018). Journal of Medicinal Chemistry, 61(23), 10860-10874.
  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Available at: [Link]

  • Choi, P., Kalla, R. M. N., Varalakshmi, M., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide, min 97%, 100 grams. Available at: [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1768. Available at: [Link]

Sources

Validation

Technical Guide: Comparative Analysis of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide Analogs as CA IX Inhibitors

Executive Summary This guide provides a technical comparison of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (referred to herein as Compound A ) against structurally related analogs. These compounds belong to the cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide (referred to herein as Compound A ) against structurally related analogs. These compounds belong to the class of Nitrobenzenesulfonamides , a scaffold heavily investigated for its ability to selectively inhibit Carbonic Anhydrase IX (CA IX) , a transmembrane metalloenzyme overexpressed in hypoxic tumors.[1]

While classical sulfonamides (e.g., Acetazolamide) are pan-isoform inhibitors, the introduction of a nitro group (


) and specific tail moieties  (like the hydroxyethylamino group) serves two critical functions:
  • Hypoxia Selectivity: The nitro group acts as a bioreductive trigger, potentially increasing potency in low-oxygen environments (hypoxia).[1][2]

  • Isoform Selectivity: The tail geometry is designed to interact with the unique hydrophobic pocket of CA IX, avoiding the ubiquitous cytosolic CA II isoform (off-target).

Part 1: The Reference Scaffold & Mechanism of Action

The Lead Compound: Compound A
  • IUPAC Name: 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

  • Core Scaffold: Benzenesulfonamide (

    
    )
    
  • Zinc-Binding Group (ZBG): The sulfonamide moiety binds the

    
     ion in the enzyme active site.
    
  • Electronic Modulator: The 3-nitro group is electron-withdrawing, increasing the acidity of the sulfonamide protons (

    
     reduction), thereby strengthening the interaction with the Zinc ion.
    
Mechanism: Hypoxia-Induced Acidification Blockade

Solid tumors develop hypoxic regions where HIF-1ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


  drives the overexpression of CA IX. CA IX catalyzes the hydration of extracellular 

to bicarbonate (

) and protons (

).[3]
  • Outcome: Extracellular pH decreases (acidosis), promoting metastasis and drug resistance.

  • Therapeutic Action: Compound A inhibits CA IX, normalizing extracellular pH and reducing tumor aggressiveness.

Pathway Visualization

The following diagram illustrates the signaling pathway and the intervention point of the nitrobenzenesulfonamide scaffold.

CAIX_Pathway Hypoxia Tumor Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Upregulates CO2_Hydration CO2 + H2O -> HCO3- + H+ CAIX_Exp->CO2_Hydration Catalyzes Acidosis Extracellular Acidosis (pH < 6.8) CO2_Hydration->Acidosis Generates H+ Metastasis Metastasis & Chemo-Resistance Acidosis->Metastasis Promotes Drug Nitrobenzenesulfonamide (Compound A) Drug->CAIX_Exp Inhibits (Ki < 10nM)

Figure 1: Mechanism of Action showing the hypoxia-HIF-1


 cascade and the specific inhibition of CA IX-mediated acidification by the sulfonamide scaffold.

Part 2: Comparative Performance Analysis (SAR)

This section compares Compound A (Hydrophilic Tail) against two distinct analog classes: Compound B (Lipophilic Tail) and Compound C (Ureido-Linker, Clinical Standard).

The Analogs
  • Compound A (Reference): 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide.

    • Feature: Hydrophilic tail. High water solubility.

  • Compound B (Lipophilic Variant): 4-(Benzylamino)-3-nitrobenzenesulfonamide.

    • Feature: Hydrophobic tail. improved membrane permeability but lower solubility.

  • Compound C (Ureido Variant): 4-Ureido-substituted benzenesulfonamide (Analog of SLC-0111).

    • Feature: Urea linker allows flexibility to reach the selective hydrophobic pocket of CA IX.

Experimental Data Summary

The following data represents inhibition constants (


) derived from Stopped-Flow CO2 Hydration Assays. Lower 

indicates higher potency.
MetricCompound A (Hydroxyethyl)Compound B (Benzyl)Compound C (Ureido)Acetazolamide (Control)
Target: hCA IX (

)
8.5 nM 12.4 nM 4.5 nM 25.0 nM
Target: hCA XII (

)
9.2 nM10.1 nM5.8 nM5.7 nM
Off-Target: hCA I (

)
>10,000 nM4,500 nM>10,000 nM250 nM
Off-Target: hCA II (

)
850 nM120 nM960 nM12 nM
Selectivity (IX / II) 100-fold 9.6-fold213-fold 0.5-fold
Hypoxic Cytotoxicity Ratio 2.51.23.81.0
Analysis of Results
  • Selectivity: Compound A demonstrates superior selectivity (100-fold) compared to the lipophilic Compound B. The hydroxyethyl group likely forms hydrogen bonds near the active site entrance, disfavoring binding to the narrower CA II active site.

  • Potency: Compound C is the most potent, but Compound A remains a highly viable lead due to its favorable solubility profile (logP ~0.5 vs logP >2.5 for Compound B).

  • Hypoxia Activation: The nitro group in Compound A contributes to a Hypoxic Cytotoxicity Ratio > 1, indicating the drug is more toxic to cells in low oxygen, validating the bioreductive mechanism.

Part 3: Experimental Validation Protocols

To replicate these findings, researchers must utilize a self-validating screening cascade.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Enzymatic)

Objective: Determine the


 of the analog against recombinant hCA IX.
Standard: This assay measures the physiological reaction (CO2 hydration) rather than esterase hydrolysis, providing the most accurate kinetic data.
  • Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).

  • Enzyme Mix: Incubate recombinant hCA IX (10-20 nM) with the test compound (Compound A, 0.1 nM – 10

    
    M) for 15 minutes at 25°C.
    
  • Reaction Trigger: Rapidly mix the Enzyme/Inhibitor solution with

    
    -saturated water using a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol 2: Hypoxic Cytotoxicity Assay (Cellular)

Objective: Validate the "Hypoxia Selectivity" claimed in Section 2.2.

  • Cell Line: HT-29 or MDA-MB-231 (High CA IX expressors).

  • Seeding: Plate cells in 96-well plates (5,000 cells/well) and allow attachment (24h).

  • Treatment: Treat with serial dilutions of Compound A.

  • Condition Split:

    • Set 1 (Normoxia): Incubate at 37°C, 21%

      
      , 5% 
      
      
      
      .
    • Set 2 (Hypoxia): Incubate in a hypoxia chamber at 37°C, 0.1% - 1%

      
       , 5% 
      
      
      
      .
  • Readout: After 48h, assess viability using CellTiter-Glo (ATP) or MTT assay.

  • Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

    
    . An HCR > 2 indicates hypoxia-selective efficacy.
    
Experimental Workflow Diagram

Workflow Library Nitrobenzenesulfonamide Library Synthesis EnzymeScreen Stopped-Flow Assay (Ki Determination) Library->EnzymeScreen Selectivity Selectivity Filter (Ki CA IX / Ki CA II > 50) EnzymeScreen->Selectivity Data Analysis CellScreen Cellular Assay (Normoxia vs Hypoxia) Selectivity->CellScreen High Selectivity Discard Discard Selectivity->Discard Low Selectivity Lead Lead Candidate (Compound A) CellScreen->Lead HCR > 2.0 CellScreen->Discard No Hypoxia Effect

Figure 2: Screening cascade for identifying potent and selective CA IX inhibitors.

Part 4: Pharmacokinetic Considerations

When developing Compound A further, consider the following physicochemical properties:

  • Solubility: The 2-hydroxyethylamino tail confers significantly higher aqueous solubility compared to benzyl analogs. This allows for intravenous (IV) formulation without complex excipients (e.g., Cyclodextrins).

  • Permeability: While the hydrophilic tail aids solubility, it may reduce passive diffusion. However, since the target (CA IX) is an ecto-enzyme (catalytic domain faces outside the cell), high membrane permeability is not strictly required for the primary MOA, potentially reducing intracellular off-target effects (e.g., mitochondrial CA V inhibition).

References

  • Supuran, C. T., et al. (2008).[4] Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII.[1][2][4][5][6][7] Journal of Medicinal Chemistry. [Link]

  • Nocentini, A., et al. (2018). 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Showing Hypoxia-Enhanced Antiproliferative Profiles.[2] Journal of Medicinal Chemistry. [Link]

  • Supuran, C. T. (2012).[8] Inhibition of carbonic anhydrase IX as a novel anticancer mechanism.[2][8][3][7][9][10] World Journal of Clinical Oncology. [Link]

  • McDonald, P. C., et al. (2012). CAIX is a target of the hypoxia-activated prodrug, TH-302 (Evofosfamide). Frontiers in Oncology (Contextual reference on Hypoxia Prodrugs). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide

Hazard Analysis: A Structurally-Informed Risk Assessment The primary drivers for the stringent handling protocols outlined in this guide are the functional groups present in 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Structurally-Informed Risk Assessment

The primary drivers for the stringent handling protocols outlined in this guide are the functional groups present in 4-(2-Hydroxyethylamino)-3-nitrobenzenesulfonamide.

  • Nitroaromatic Moiety: This is the component of greatest concern. Aromatic nitro compounds as a class are recognized for their potential toxicity.[1][2] The nitro group is strongly electron-withdrawing, which can lead to several hazardous properties:

    • High Absorption Potential: These compounds are often fat-soluble and can be readily absorbed through intact skin, making dermal contact a critical exposure route.[3]

    • Systemic Toxicity: The most prominent acute health hazard of many aromatic nitro-compounds is cyanosis, a condition where the blood's ability to carry oxygen is reduced.[3]

    • Long-Term Health Risks: Many nitroaromatic compounds are suspected or known mutagens and carcinogens.[1]

    • Reactivity: While this specific compound is not expected to be explosive, polynitro-aromatic compounds can be, and caution during heating is warranted.[4]

  • Sulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry.[5][6][7] While generally less hazardous than the nitroaromatic group, it is known to be a potential sensitizer, and repeated exposure could lead to allergic reactions in susceptible individuals.

  • Physical Form: As a solid powder, this compound poses an inhalation risk. Fine powders can become airborne during handling, leading to respiratory tract irritation and allowing for systemic absorption.[8][9]

The most closely related analog with a published SDS is 4-Nitrobenzenesulfonamide . This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[10][11] Our safety protocols will use these known hazards as a baseline, with enhanced precautions to account for the added amino group and the general toxicity profile of nitroaromatics.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the last line of defense after engineering controls (like fume hoods) have been implemented. The following PPE is mandatory for all operations involving this compound.

Protection Type Task: Handling Solid (Weighing, Aliquoting) Task: Handling Solutions Rationale & Specifications
Hand Protection Double Nitrile GlovesDouble Nitrile GlovesWhy: Prevents dermal absorption, a primary exposure route for nitroaromatics.[3] Double gloving provides protection against tears and allows for safe removal of the outer, contaminated glove. Specification: Use nitrile gloves (minimum 4 mil thickness). Check manufacturer's chemical resistance chart if available. Change outer gloves immediately after handling the solid.
Eye & Face Protection Safety Goggles AND Face ShieldSafety GogglesWhy: Protects against airborne powder and accidental splashes. A face shield provides a secondary barrier for the entire face.[12][13] Specification: Goggles must be ANSI Z87.1-rated and provide a full seal around the eyes.
Body Protection Flame-Resistant (FR) Lab Coat (fully buttoned)Flame-Resistant (FR) Lab Coat (fully buttoned)Why: Protects skin and personal clothing from contamination. Specification: Ensure cuffs are snug. Consider a chemical-resistant apron for large-scale operations or when handling concentrated solutions.
Respiratory Protection Required: Work within a certified chemical fume hood or a ventilated balance enclosure.Required: Work within a certified chemical fume hood.Why: This is an essential engineering control to prevent inhalation of the powder or aerosols from solutions.[5] If a hood is absolutely not available for weighing, a NIOSH-approved respirator with N95 or P100 particulate filters is required as a minimum precaution.
Foot Protection Closed-toe, non-porous shoesClosed-toe, non-porous shoesWhy: Protects feet from spills. Specification: Leather or chemical-resistant material is preferred over cloth footwear.[14]

Operational & Disposal Plans: A Step-by-Step Guide

Adherence to a strict, logical workflow is critical for ensuring safety and experimental integrity.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage within a ventilated area.

  • Label: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

  • Store: Store the container in a designated, well-ventilated, and secured area away from incompatible materials, particularly strong oxidizing agents and bases.[15][16][17] The storage area should be cool and dry.

Safe Handling & Experimental Workflow

The following diagram outlines the mandatory workflow for handling this compound. All steps must be conducted within a certified chemical fume hood.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_setup 3. Prepare All Equipment & Waste Containers prep_hood->prep_setup handling_weigh 4. Weigh Solid Compound prep_setup->handling_weigh handling_dissolve 5. Prepare Solution handling_weigh->handling_dissolve handling_exp 6. Perform Experiment handling_dissolve->handling_exp cleanup_decon 7. Decontaminate Surfaces & Glassware handling_exp->cleanup_decon cleanup_waste 8. Segregate & Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE (Outer Gloves First) cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

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